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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1677347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed experimental protocols for the

total synthesis of MM 47755, a potent angucycline antibiotic. The methodologies outlined are

based on the convergent and stereoselective synthesis developed by Kesenheimer and Groth,

offering a reproducible pathway for obtaining this valuable compound for research and

development purposes.

Overview of the Synthetic Strategy
The total synthesis of MM 47755 is achieved through a multi-step sequence starting from

commercially available precursors. The key strategic elements of this synthesis include:

Asymmetric Synthesis of a Chiral Building Block: The synthesis begins with the preparation

of a chiral octadiyne derivative from geraniol, establishing the stereochemistry that is carried

through to the final product.

Convergent Assembly of a Triyne Precursor: The chiral octadiyne is coupled with a

functionalized benzaldehyde derivative to assemble a triyne, which is the direct precursor for

the key cyclization step.

Cobalt-Mediated [2+2+2] Cycloaddition: A pivotal intramolecular [2+2+2] cycloaddition

reaction, catalyzed by a cobalt complex, is employed to construct the tetracyclic

benz[a]anthracene core of MM 47755.
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Systematic Oxidation and Deprotection: The final stages of the synthesis involve the

oxidation of the benz[a]anthracene intermediate to a benz[a]anthraquinone, followed by

deprotection and a photooxidation to yield the natural product.

The overall synthetic pathway is depicted in the following diagram:

Geraniol Chiral OctadiyneMulti-step synthesis Triyne PrecursorCoupling Benz[a]anthracene
Core

Co-mediated
[2+2+2] Cycloaddition Benz[a]anthraquinoneOxidation MM 47755

Deprotection &
Photooxidation

Click to download full resolution via product page

Caption: Key stages in the total synthesis of MM 47755.

Quantitative Data Summary
The following tables summarize the yields for the key transformations and the characterization

data for the final product, MM 47755.

Table 1: Yields of Key Synthetic Steps

Reaction Step Product
Overall Yield for Racemic
Synthesis

Cobalt-Mediated [2+2+2]

Cycloaddition

Benz[a]anthracene

Intermediate
11% (over 9 steps)

Oxidation
Benz[a]anthraquinone

Intermediate
-

Deprotection and

Photooxidation
MM 47755 -

Table 2: Physicochemical and Spectroscopic Data for (-)-MM 47755
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Property Value

Appearance Yellow Solid

Molecular Formula C₂₀H₁₆O₅

Molecular Weight 336.34 g/mol

Optical Rotation [α]²⁰_D -45.0° (c 0.1, CHCl₃)

¹H NMR (500 MHz, CDCl₃) δ (ppm)

12.93 (s, 1H), 8.30 (d, J=7.8 Hz, 1H), 7.78 (t,

J=7.8 Hz, 1H), 7.55 (d, J=7.8 Hz, 1H), 7.29 (s,

1H), 4.02 (s, 3H), 3.03 (d, J=17.1 Hz, 1H), 2.92

(d, J=17.1 Hz, 1H), 2.75 (d, J=15.6 Hz, 1H),

2.49 (d, J=15.6 Hz, 1H), 1.51 (s, 3H).

¹³C NMR (125 MHz, CDCl₃) δ (ppm)

209.9, 188.9, 182.1, 162.5, 145.8, 136.9, 135.2,

133.1, 130.9, 127.8, 124.9, 119.8, 115.6, 114.9,

69.8, 56.5, 52.1, 48.9, 29.8.

Detailed Experimental Protocols
The following protocols provide detailed step-by-step instructions for the key transformations in

the synthesis of MM 47755.

Protocol 1: Cobalt-Mediated [2+2+2] Cycloaddition
This protocol describes the formation of the benz[a]anthracene core from the triyne precursor.

Materials:

Triyne precursor

Dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂)

Toluene, anhydrous

Acetic acid

Standard glassware for reflux under inert atmosphere
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Syringe pump

Procedure:

Dissolve the triyne precursor in anhydrous toluene in a round-bottom flask equipped with a

reflux condenser and a magnetic stirrer, under an argon atmosphere.

Heat the solution to reflux.

Slowly add a solution of CpCo(CO)₂ in anhydrous toluene to the refluxing mixture via a

syringe pump over a period of several hours.

After the addition is complete, continue to reflux the reaction mixture for an additional period

to ensure complete consumption of the starting material.

Cool the reaction mixture to room temperature and add a few drops of acetic acid to

decompose the cobalt complex. Stir for 2 hours.

Remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the

benz[a]anthracene derivative.

Protocol 2: Oxidation to the Benz[a]anthraquinone
This protocol details the oxidation of the central ring of the benz[a]anthracene intermediate.

Materials:

Benz[a]anthracene derivative

Silver(I) permanganate bis(pyridine) complex (Ag(Py)₂MnO₄)

Dichloromethane (CH₂Cl₂), anhydrous

Celite®

Procedure:
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Dissolve the benz[a]anthracene derivative in anhydrous CH₂Cl₂ in a round-bottom flask

under an argon atmosphere.

Add Ag(Py)₂MnO₄ to the solution and stir the mixture at room temperature.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Filter the reaction mixture through a pad of Celite® to remove the solid byproducts.

Wash the Celite® pad with CH₂Cl₂.

Combine the filtrates and remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the

benz[a]anthraquinone.

Protocol 3: Final Deprotection and Photooxidation
This protocol describes the final steps to convert the advanced intermediate into MM 47755.

Materials:

Protected benz[a]anthraquinone intermediate

Aqueous hydrofluoric acid (HF)

Acetonitrile (CH₃CN)

Methanol (MeOH)

High-pressure mercury lamp

Quartz reaction vessel

Procedure: Part A: Deprotection

Dissolve the protected benz[a]anthraquinone in acetonitrile in a suitable flask.
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Carefully add aqueous HF to the solution and stir at room temperature.

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated

aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent such as dichloromethane.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is typically used in the next step without further

purification.

Part B: Photooxidation

Dissolve the deprotected intermediate in methanol in a quartz reaction vessel.

Bubble a gentle stream of air or oxygen through the solution while irradiating with a high-

pressure mercury lamp.

Continue the irradiation until the reaction is complete as monitored by TLC.

Remove the solvent under reduced pressure.

Purify the final product by preparative TLC or flash column chromatography to obtain pure

MM 47755.

Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis.
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Caption: General experimental workflow for each synthetic step.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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